molecular formula C18H16N2OS2 B2798967 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide CAS No. 2415621-29-1

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2798967
CAS No.: 2415621-29-1
M. Wt: 340.46
InChI Key: PXZDYGIJVDFFMW-UHFFFAOYSA-N
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Description

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the phenyl and thiophene groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylthiazole: Lacks the thiophene and cyclopropyl groups.

    N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide: Lacks the phenyl group.

    2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole: Lacks the carboxamide group.

Uniqueness

The uniqueness of 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-16(19-12-18(7-8-18)14-6-9-22-10-14)15-11-23-17(20-15)13-4-2-1-3-5-13/h1-6,9-11H,7-8,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDYGIJVDFFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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